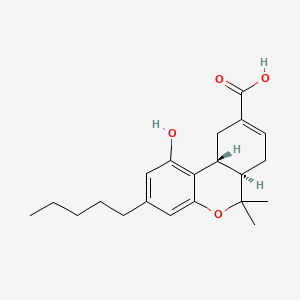

delta(8)-Thc-11-oic acid

Description

Contextualization within Cannabinoid Metabolite Research

The study of cannabinoid metabolites is crucial for understanding the pharmacokinetics and pharmacodynamics of cannabinoids in the body. Delta(8)-THC-11-oic acid is a key component in the metabolic landscape of Δ⁸-THC. Following administration, Δ⁸-THC undergoes hepatic metabolism, a process primarily mediated by cytochrome P450 enzymes. vulcanchem.com This metabolic cascade involves two main steps:

Hydroxylation: Δ⁸-THC is first converted to an active, hydroxylated intermediate, 11-hydroxy-delta(8)-tetrahydrocannabinol (11-OH-Δ⁸-THC). vulcanchem.comvcu.edu

Oxidation: This intermediate is then further oxidized to form the stable, inactive acid metabolite, this compound. vulcanchem.comvcu.edu

This metabolic pathway is analogous to that of the more abundant and studied isomer, delta-9-tetrahydrocannabinol (Δ⁹-THC), which is metabolized into 11-hydroxy-Δ⁹-THC and subsequently into 11-nor-9-carboxy-Δ⁹-THC (Δ⁹-THC-COOH). mdpi.comresearchgate.net The structural similarity between these metabolites presents challenges for analytical detection, necessitating the development of highly specific methodologies to differentiate between the use of Δ⁸-THC and Δ⁹-THC. vulcanchem.com

Table 1: Key Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₈O₄ |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |

| Alternative Names | 11-Nor-delta(8)-tetrahydrocannabinol-9-carboxylic acid, 9-carboxy-11-nor-delta-8-tetrahydrocannabinol, Δ⁸-THC-COOH |

Historical Perspective on its Discovery and Initial Research Interest

Research into cannabinoids began several decades ago, with the isolation of Δ⁸-THC reported in 1966 by Hively, Mosher, and Hoffmann. chemicalbook.in The understanding of cannabinoid metabolism followed, with the discovery of the metabolic pathway leading to carboxylic acid derivatives occurring more than two decades before 1996. nih.gov The first cannabinoid metabolite to be identified was 11-hydroxy-Δ⁸-THC in 1970. wikipedia.org

Initial research interest in these acid metabolites was driven by the need to understand the body's processing and elimination of THC compounds. While early studies confirmed that these acid derivatives lacked the cannabimimetic activity of their parent compounds, subsequent investigations began to uncover other biological activities. nih.gov This shift sparked interest in the potential pharmacological properties of compounds like Δ⁸-THC-11-oic acid, separate from the psychoactive effects of Δ⁸-THC.

Significance in Preclinical and Methodological Investigations

The importance of this compound in research is twofold, encompassing both methodological and preclinical domains.

Methodological Significance: As Δ⁸-THC products have become more accessible, the ability to distinguish their use from that of the more regulated Δ⁹-THC is critical in forensic and clinical toxicology. researchgate.net Since Δ⁸-THC-11-oic acid is the major terminal metabolite, its detection in biological samples like urine and plasma is a reliable indicator of Δ⁸-THC exposure. mdpi.comvcu.edu This has spurred the development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to achieve sensitive and selective quantification. vulcanchem.comresearchgate.net Research has focused on optimizing extraction methods and detection parameters to accurately measure low concentrations of the metabolite in small sample volumes. vulcanchem.comresearchgate.net

Table 2: Analytical Parameters for this compound Detection in Plasma via LC-MS

| Parameter | Value | Reference |

| Extraction Method | Liquid-liquid extraction | vulcanchem.comresearchgate.net |

| Detection Mode | Negative-mode electrospray ionization | vulcanchem.comresearchgate.net |

| Mean Recovery Rate | 88.2% | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 7.26 nM | researchgate.net |

Preclinical Significance: Preclinical studies have begun to explore the pharmacological profile of THC acid metabolites. Research has documented several biological responses for THC acids in vitro and in vivo, including anti-inflammatory effects and antinociception (pain relief). nih.gov A potent synthetic derivative of this compound, known as 1',1' dimethylheptyl-delta8-THC-11-oic acid (CT3), has shown significant analgesic properties in mouse models of pain without altering motor function. nih.gov These findings suggest that Δ⁸-THC-11-oic acid and its analogs may offer therapeutic potential, particularly for pain and inflammation, without the psychoactive effects associated with Δ⁸-THC. vulcanchem.comnih.gov

Overview of Major Research Domains for this compound

The academic investigation of this compound is concentrated in several key areas:

Pharmacokinetics: This research focuses on how the body absorbs, distributes, metabolizes, and excretes Δ⁸-THC, with a specific interest in the formation and clearance rates of Δ⁸-THC-11-oic acid. vulcanchem.comwikipedia.org Such studies are fundamental for understanding the duration of its presence in the body, which is vital for toxicology and potential therapeutic development.

Analytical Chemistry and Forensic Science: A significant portion of research is dedicated to developing and validating robust and sensitive methods for detecting and quantifying Δ⁸-THC-11-oic acid in various biological matrices, including plasma, urine, and oral fluid. mdpi.comresearchgate.net The primary goal is to reliably differentiate Δ⁸-THC use from Δ⁹-THC use. researchgate.net

Pharmacology and Drug Discovery: This domain explores the biological activities of Δ⁸-THC-11-oic acid and its synthetic derivatives. nih.gov Preclinical studies investigate its potential as an analgesic and anti-inflammatory agent, examining its mechanisms of action and receptor interaction profiles, which appear to differ from its parent compound. vulcanchem.comnih.gov This research aims to develop new non-psychoactive therapeutic compounds. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h8,10-11,15-16,22H,4-7,9,12H2,1-3H3,(H,23,24)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXXAQFMAFTSRU-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960300 | |

| Record name | 1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39690-06-7 | |

| Record name | Δ8-THC-11-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39690-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta(6)-Tetrahydrocannabinol-7-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039690067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CARBOXY-11-NOR-.DELTA.-8-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685ZU7K3SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation Studies of Delta 8 Thc 11 Oic Acid

Enzymatic Formation of delta(8)-THC-11-oic Acid from Precursors

The formation of this compound, a major metabolite of delta-8-tetrahydrocannabinol (B88935) (Δ⁸-THC), is a multi-step enzymatic process primarily occurring in the liver. This biotransformation is crucial for the detoxification and eventual elimination of Δ⁸-THC from the body. The pathway involves initial hydroxylation followed by further oxidation to the carboxylic acid.

Role of Cytochrome P450 Enzymes in delta(8)-THC Oxidation

The initial and rate-limiting step in the metabolism of Δ⁸-THC is hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. oup.comresearchgate.net Specifically, research has identified that Δ⁸-THC is oxidized at the C-11 position to form 11-hydroxy-delta(8)-tetrahydrocannabinol (11-OH-Δ⁸-THC). researchgate.netmdpi.com Further oxidation of this intermediate metabolite at the same position, a reaction also mediated by dehydrogenase enzymes, results in the formation of this compound (also known as 11-nor-Δ⁸-tetrahydrocannabinol-9-carboxylic acid or Δ⁸-THC-COOH). researchgate.netwikipedia.org

Studies utilizing human liver microsomes and selective inhibitors have pinpointed specific CYP450 isoenzymes responsible for these oxidative steps. CYP2C9 has been identified as the primary enzyme responsible for the 11-hydroxylation of Δ⁸-THC. researchgate.netnih.gov Another significant isoenzyme, CYP3A4, is primarily involved in hydroxylation at the 7α and 7β positions of the Δ⁸-THC molecule. researchgate.netnih.gov The involvement of these enzymes highlights the liver's central role in the biotransformation of cannabinoids. In mouse models, CYP3A11 has been shown to be a major enzyme in the oxidation of 7α- and 7β-hydroxy-Δ⁸-THC to 7-oxo-Δ⁸-THC. nih.gov

The following table summarizes the key cytochrome P450 enzymes involved in the oxidation of delta(8)-THC.

| Enzyme | Primary Metabolic Reaction | Species Studied |

| CYP2C9 | 11-hydroxylation of Δ⁸-THC | Human |

| CYP3A4 | 7α- and 7β-hydroxylation of Δ⁸-THC | Human |

| CYP3A11 | Oxidation of 7-hydroxy-Δ⁸-THC to 7-oxo-Δ⁸-THC | Mouse |

Glucuronidation and Other Conjugation Pathways of this compound

Following its formation, this compound undergoes phase II metabolism, primarily through glucuronidation. mdpi.comwikipedia.org This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to the carboxylic acid group of the metabolite. wikipedia.orgwikipedia.org The resulting product, this compound glucuronide (Δ⁸-THC-COOH-glu), is significantly more water-soluble than its precursor. wikipedia.orgwikipedia.org This increased polarity facilitates its elimination from the body, primarily through urine. mdpi.comwikipedia.org While glucuronidation is the principal conjugation pathway, other minor pathways may exist, though they are less characterized in the scientific literature.

Comparative Metabolism of Delta-8 and Delta-9 Tetrahydrocannabinoids to their 11-oic Acid Metabolites

The metabolic pathways of Δ⁸-THC and its more well-known isomer, delta-9-tetrahydrocannabinol (Δ⁹-THC), share many similarities, yet also exhibit distinct differences that can influence their pharmacokinetic profiles. aegislabs.comoup.com

Similarities and Differences in Metabolic Routes

Both Δ⁸-THC and Δ⁹-THC are primarily metabolized in the liver via the cytochrome P450 system. researchgate.netaegislabs.com The principal metabolic cascade for both isomers involves an initial hydroxylation at the 11-position to form their respective active metabolites, 11-OH-Δ⁸-THC and 11-OH-Δ⁹-THC. researchgate.netwikipedia.org This is followed by further oxidation to their inactive carboxylic acid metabolites, Δ⁸-THC-11-oic acid and Δ⁹-THC-11-oic acid. wikipedia.orgaegislabs.com These acidic metabolites are then conjugated, mainly with glucuronic acid, for excretion. mdpi.comwikipedia.org

Despite these overarching similarities, research using human liver microsomes has revealed differences in the preferential metabolic pathways. oup.com One study found that under certain in vitro conditions, Δ⁹-THC preferentially formed an epoxide as a major metabolite, whereas Δ⁸-THC predominantly formed a di-hydroxy metabolite. oup.com The epoxide metabolite of Δ⁸-THC appears to be more susceptible to enzymatic breakdown by epoxide hydrolase, while the corresponding epoxide from Δ⁹-THC requires further metabolism by CYP450 enzymes. oup.com This suggests an alternative epoxide-diol pathway for Δ⁸-THC metabolism in the human liver. oup.com

The table below outlines the key similarities and differences in the metabolic routes of Δ⁸-THC and Δ⁹-THC.

| Feature | Delta-8-THC | Delta-9-THC |

| Primary Metabolic Site | Liver | Liver |

| Key Enzymes | CYP2C9, CYP3A4 | CYP2C9, CYP3A4 |

| Primary Active Metabolite | 11-hydroxy-Δ⁸-THC | 11-hydroxy-Δ⁹-THC |

| Primary Inactive Metabolite | Δ⁸-THC-11-oic acid | Δ⁹-THC-11-oic acid |

| Major Conjugation Pathway | Glucuronidation | Glucuronidation |

| Preferential In Vitro Pathway | Di-hydroxy metabolite formation | Epoxide formation |

Research into Stereoselective Metabolic Processes

The metabolism of cannabinoids can be stereoselective, meaning that different stereoisomers of a compound may be metabolized at different rates or through different pathways. Research has shown that the metabolism of the (+)-trans-Δ⁸-THC isomer in mice differs from its (-)-isomer. nih.gov While both isomers undergo hydroxylation at the C-11 position as a major metabolic step, there are notable differences in the formation of other metabolites. nih.gov For instance, 1'-hydroxy metabolites were only identified from the (+)-isomer, and there was significantly less hydroxylation at the C-7 position compared to the (-)-isomer. nih.gov This stereoselectivity can lead to different pharmacological profiles for the different isomers. Further research in human systems is needed to fully elucidate the stereoselective metabolism of Δ⁸-THC.

In Vitro and In Vivo Models for Investigating this compound Metabolism

A variety of experimental models are employed to study the metabolism of Δ⁸-THC and the formation of its metabolites, including this compound.

In Vitro Models:

Human Liver Microsomes: These subcellular fractions contain a high concentration of CYP450 enzymes and are a cornerstone for studying the initial oxidative metabolism of drugs. researchgate.netnih.govoup.com They allow for the identification of the primary metabolites and the specific CYP isoenzymes involved through the use of selective inhibitors. researchgate.netnih.gov

Expressed Human CYP Enzymes: Using recombinant systems that express single human CYP enzymes (e.g., in B lymphoblastoid cells) allows for a precise determination of the catalytic activity of individual enzymes towards Δ⁸-THC. researchgate.netnih.gov

Human Hepatocytes: Primary cultures of human liver cells provide a more complete model of hepatic metabolism, including both phase I and phase II reactions.

Human Liver S9 Fractions: These are post-mitochondrial supernatants that contain both microsomal and cytosolic enzymes, enabling the study of a broader range of metabolic reactions.

In Vivo Models:

Human Studies: While less common, studies involving human subjects provide the most clinically relevant data on the metabolism and disposition of Δ⁸-THC. These studies typically involve the analysis of blood and urine samples to quantify the parent compound and its metabolites over time. mdpi.com

The following table presents a summary of models used in this compound metabolism research.

| Model Type | Specific Model | Key Applications |

| In Vitro | Human Liver Microsomes | Identification of primary metabolites and CYP450 enzymes. researchgate.netnih.govoup.com |

| Expressed Human CYP Enzymes | Determining the specific activity of individual CYP isoenzymes. researchgate.netnih.gov | |

| Human Hepatocytes | Studying both phase I and phase II metabolic pathways. | |

| Human Liver S9 Fractions | Investigating a broad spectrum of metabolic reactions. | |

| In Vivo | Mouse Models | Characterizing in vivo metabolic profiles and identifying major metabolites. nih.govcapes.gov.brtandfonline.com |

| Guinea Pig Models | Investigating pharmacokinetics and transdermal delivery. nih.gov | |

| Human Clinical Studies | Providing clinically relevant data on metabolism and excretion. mdpi.com |

Hepatic Microsomal and Recombinant Enzyme Systems

The liver is the primary site for the metabolism of cannabinoids like Δ(8)-THC. oup.com In vitro studies using human liver microsomes (HLMs) and recombinant enzyme systems have been crucial in identifying the specific enzymes and pathways involved in the biotransformation of Δ(8)-THC to its metabolites, including Δ(8)-THC-11-oic acid.

The initial and major metabolic step for Δ(8)-THC is hydroxylation, predominantly at the C-11 position, to form 11-hydroxy-Δ(8)-tetrahydrocannabinol (11-OH-Δ(8)-THC). mdpi.comnih.gov This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. oup.com Further oxidation of 11-OH-Δ(8)-THC by dehydrogenase enzymes leads to the formation of 11-nor-Δ(8)-tetrahydrocannabinol-9-carboxylic acid (Δ(8)-THC-11-oic acid). wikipedia.org This acidic metabolite subsequently undergoes glucuronidation to form a more water-soluble conjugate, facilitating its excretion from the body, mainly in the urine. mdpi.comwikipedia.org

Studies utilizing selective inhibitors and recombinant CYPs have pinpointed specific isoforms responsible for these transformations. CYP2C9 has been identified as the major enzyme responsible for the 11-hydroxylation of Δ(8)-THC. oup.comresearchgate.net Meanwhile, CYP3A4 is primarily involved in hydroxylation at the 7-position. oup.com Further research has shown that CYP3A4 is also the major isoform responsible for the oxidation of both 7α- and 7β-hydroxy-Δ(8)-THC to 7-oxo-Δ(8)-THC in human liver microsomes. researchgate.net

Interestingly, the metabolic profile of Δ(8)-THC in human liver microsomes shows some differences compared to its more prevalent isomer, Δ(9)-THC. While Δ(9)-THC preferentially forms an epoxide as a major metabolite, Δ(8)-THC tends to form a di-hydroxy metabolite. oup.com However, under certain conditions, such as increased oxygen exposure and the presence of an epoxide hydrolase inhibitor, Δ(8)-THC can also form an epoxide minor metabolite. oup.com

The interaction of cannabinoids with CYP enzymes is complex. Not only are they metabolized by these enzymes, but they can also act as inhibitors. For instance, Δ(8)-THC has been found to non-competitively inhibit the activity of CYP2J2. oup.comoup.com This highlights the potential for drug-drug interactions, a critical consideration in pharmacology.

Table 1: Key Enzymes in Δ(8)-THC Metabolism in Hepatic Systems

| Metabolite Formation | Primary Enzyme(s) Involved | System Studied |

|---|---|---|

| 11-hydroxy-Δ(8)-THC | CYP2C9 | Human Liver Microsomes, Recombinant CYPs |

| 7-hydroxy-Δ(8)-THC | CYP3A4 | Human Liver Microsomes, Recombinant CYPs |

| 7-oxo-Δ(8)-THC | CYP3A4 | Human Liver Microsomes, Recombinant CYPs |

| Δ(8)-THC-11-oic acid | Dehydrogenase enzymes | Human Liver Microsomes |

Animal Models for Metabolic Profiling Research

Animal models have been instrumental in understanding the in vivo metabolic fate of Δ(8)-THC and its metabolites. Studies in various species, including mice, rats, and guinea pigs, have largely corroborated the metabolic pathways identified in in vitro systems. oup.comnih.govwikipedia.org

Early studies noted that a significant portion of Δ(8)-THC is converted to more polar metabolites for excretion. oup.com The primary initial metabolic route across several animal species is hydroxylation by the CYP450 system in liver microsomes. oup.com Specifically, 11-hydroxylation is the favored metabolic pathway for tricyclic cannabinoids like Δ(8)-THC across most species studied. oup.com

In mice, the metabolic disposition of Δ(8)-THC, 11-OH-Δ(8)-THC, and 11-oxo-Δ(8)-THC has been examined in blood, liver, and brain. nih.gov These studies revealed that 11-OH-Δ(8)-THC and 11-oxo-Δ(8)-THC are eliminated from the brain more rapidly than the parent compound, Δ(8)-THC. nih.gov This research also supported the role of the microsomal mono-oxygenase system in the oxidation of 11-OH-Δ(8)-THC to 11-oxo-Δ(8)-THC. nih.gov

A study on the metabolism of (+)-trans-Δ(8)-THC in mice identified twenty-three metabolites. nih.gov The major metabolic pathway was confirmed to be hydroxylation at C-11, followed by oxidation to the corresponding acid in vivo. nih.gov Further hydroxylations at C-7 and on the side chain led to a variety of disubstituted metabolites. nih.gov

Pharmacokinetic studies in guinea pigs have utilized liquid chromatography-mass spectrometry (LC-MS) to determine the levels of Δ(8)-THC and its metabolite, Δ(8)-THC-COOH, in plasma. nih.govresearchgate.net These methods have been crucial for quantifying the in vivo concentrations of these compounds. researchgate.net

Table 2: Findings from Animal Model Studies on Δ(8)-THC Metabolism

| Animal Model | Key Findings |

|---|---|

| Mouse | - 11-hydroxylation is the major metabolic route, followed by oxidation to the corresponding acid. nih.gov- 11-OH-Δ(8)-THC and 11-oxo-Δ(8)-THC are eliminated from the brain faster than Δ(8)-THC. nih.gov- Repeated administration of 11-OH-Δ(8)-THC can induce hepatic microsomal drug-metabolizing enzymes. nih.gov |

| Rat | - Exhibits a transient increase in blood pressure upon Δ(8)-THC administration. wikipedia.org |

Isotopic Labeling Strategies in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. doi.org By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., replacing hydrogen with deuterium (B1214612) (D or ²H) or carbon-12 with carbon-13), researchers can readily distinguish the labeled compound and its metabolites from endogenous molecules using mass spectrometry. doi.orgfrontiersin.org

In cannabinoid research, deuterated analogs of cannabinoids are frequently used as internal standards for quantitative analysis by methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net For instance, Δ(8)-THC-d9 has been used as an internal standard in the metabolic profiling of phytocannabinoids. nih.govresearchgate.net

While specific studies focusing solely on the isotopic labeling of Δ(8)-THC-11-oic acid are not prevalent in the provided search results, the principles of isotopic labeling are broadly applied in cannabinoid metabolism research. For example, deuterium-labeled CBD has been used to study its pharmacokinetics in humans. tandfonline.com The use of isotopically labeled compounds allows for precise tracking and quantification of metabolites, helping to elucidate complex metabolic pathways and determine the rates of formation and elimination of various metabolic products. This approach is invaluable for confirming the structures of metabolites and understanding the dynamics of biotransformation.

The application of stable isotope labeling helps in:

Biological Feature Recognition: Distinguishing true metabolites from analytical artifacts. doi.org

Elemental Composition Determination: Aiding in the identification of unknown metabolites. doi.org

Metabolite Structure Elucidation: Confirming the chemical structure of metabolites through fragmentation analysis in mass spectrometry. doi.org

This strategy significantly enhances the accuracy and reliability of metabolic studies, providing a clearer picture of the biotransformation of compounds like Δ(8)-THC into its various metabolites, including the terminal acidic form.

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| delta(8)-Tetrahydrocannabinol-11-oic acid | Δ(8)-THC-11-oic acid |

| delta-8-Tetrahydrocannabinol | Δ(8)-THC |

| 11-hydroxy-delta(8)-tetrahydrocannabinol | 11-OH-Δ(8)-THC |

| 11-nor-delta(8)-tetrahydrocannabinol-9-carboxylic acid | Δ(8)-THC-COOH |

| delta-9-Tetrahydrocannabinol | Δ(9)-THC |

| 7α-hydroxy-delta(8)-THC | |

| 7β-hydroxy-delta(8)-THC | |

| 7-oxo-delta(8)-THC | |

| 11-oxo-delta(8)-THC | |

| Cannabidiol (B1668261) | CBD |

| Olivetol (B132274) | |

| Δ(4,8)-iso-THC | |

| 9-ethoxyhexahydrocannabinol | 9-EtO-HHC |

Advanced Analytical Methodologies for Research on Delta 8 Thc 11 Oic Acid

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is the cornerstone of cannabinoid analysis, enabling the separation of target analytes from complex mixtures. The choice between liquid and gas chromatography often depends on the volatility and thermal stability of the compound and the specific requirements of the research.

High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing cannabinoid acids as it operates at lower temperatures, avoiding the thermal degradation (decarboxylation) that can occur during other methods. Coupled primarily with mass spectrometry, HPLC allows for the direct analysis of these metabolites in various biological samples. nih.gov

A sensitive liquid chromatography-mass spectrometry (LC-MS) method has been established for the simultaneous estimation of Δ⁸-THC and its metabolite, delta(8)-THC-11-oic acid, in plasma. researchgate.net This approach demonstrates high selectivity and reproducibility, making it suitable for pharmacokinetic studies where low concentrations in small sample volumes are common. vulcanchem.comresearchgate.net In one such validated method, the lower limit of quantification (LLOQ) for this compound was determined to be 7.26 nM with a mean recovery of 88.2% from guinea pig plasma. researchgate.net

The chromatographic separation of Δ⁸-THC and Δ⁹-THC isomers and their metabolites can be particularly challenging. Research has shown that specialized columns, such as cholesteryl-based columns, can achieve complete separation of these compounds, which is critical for unambiguous identification. jst.go.jp A study successfully used a Waters XTerra MS C18 column for the separation of multiple cannabinoids, indicating the utility of C18 stationary phases in these analyses. nih.gov

| Parameter | Finding | Source(s) |

| Analyte | This compound (11-nor-delta8-THC-9-COOH) | researchgate.net |

| Matrix | Guinea Pig Plasma | researchgate.net |

| Technique | LC-MS | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 7.26 nM | researchgate.net |

| Mean Recovery | 88.2% | researchgate.net |

| Separation Column Example | Cholesteryl column for isomer separation | jst.go.jp |

A summary of a validated HPLC-MS method for this compound analysis.

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is a powerful tool for cannabinoid analysis, offering high resolution and sensitivity. nih.gov However, due to the low volatility and polar nature of cannabinoid acids like this compound, a chemical derivatization step is required prior to analysis. nih.govmdpi.com This process replaces active hydrogen atoms with nonpolar groups, increasing the analyte's thermal stability and volatility for successful vaporization and transit through the GC system. mdpi.com

Common derivatization agents for cannabinoids include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com Studies have demonstrated that trimethylsilyl (B98337) derivatives of Δ⁸-THC and its major metabolites, including the carboxylic acid form, can be completely separated and distinguished using GC-MS. jst.go.jp Another approach involves using pentafluoropropyl-pentafluoropropionyl derivatives. colostate.edu In some studies, this compound itself has been used as an internal standard for the GC analysis of its delta(9) counterpart, underscoring the necessity of these derivatization techniques for its reliable detection. colostate.edu The selection of the derivatization agent is critical for achieving optimal chromatographic performance and mass spectral clarity. mdpi.comnih.gov

| Derivatization Agent | Compound Class | Purpose | Source(s) |

| Trimethylsilyl (TMS) reagents (e.g., BSTFA) | Cannabinoid acids | Increases volatility and thermal stability for GC analysis. | jst.go.jpmdpi.com |

| Pentafluoropropyl-pentafluoropropionyl (PFP) | Cannabinoid acids | Increases volatility and enhances electron-capture detection. | colostate.edu |

Examples of derivatization agents used in the GC analysis of cannabinoid acids.

High-Performance Liquid Chromatography (HPLC) Applications in Metabolic Studies

Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification in Research

Mass Spectrometry (MS) is an indispensable analytical technique in cannabinoid research, providing critical information on the molecular weight and structure of metabolites. When coupled with a chromatographic separation method (LC-MS or GC-MS), it offers unparalleled selectivity and sensitivity for identifying and quantifying compounds like this compound in complex matrices. vulcanchem.comnih.gov

Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive method for quantifying THC and its metabolites in biological fluids like blood and urine. nih.govnih.govresearchgate.net The technique involves selecting a specific precursor ion (the molecular ion of the target analyte) and fragmenting it to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances selectivity. fda.gov

The structural isomerism between this compound and delta(9)-THC-11-oic acid makes their differentiation a key analytical task. Research has shown that while the parent compounds (Δ⁸-THC and Δ⁹-THC) can be difficult to distinguish via some MS/MS approaches, their carboxy metabolites exhibit clear differences in their MS² and MS³ fragmentation patterns. jst.go.jp This allows for their unambiguous identification and separate quantification, which is crucial in forensic and clinical contexts. The use of deuterated internal standards is also a common practice to compensate for matrix effects and improve quantitative accuracy. fda.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of an analyte's elemental composition. This capability is particularly valuable in metabolomics research and for identifying novel or unexpected compounds. nih.gov In cannabinoid analysis, LC-HRMS can be used to create a comprehensive profile of cannabinoids and their metabolites in a sample. frontiersin.org

For isomers like this compound and delta(9)-THC-11-oic acid, which have identical nominal masses, the sub-ppm mass accuracy of HRMS can potentially resolve them based on minute differences in their exact masses. HRMS is also employed in non-targeted screening to identify metabolites without the need for pure analytical standards. semanticscholar.org For example, data-dependent acquisition methods allow for the collection of full scan high-resolution data followed by fragmentation scans (ddMS²) of the most intense ions, providing both accurate mass and structural information simultaneously. mdpi.com This approach is powerful for characterizing the full metabolic profile of cannabinoids like Δ⁸-THC in various research settings. nih.govsemanticscholar.org

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules. While chromatography and mass spectrometry are workhorses for separation and quantification, NMR provides unambiguous confirmation of a molecule's chemical structure, including the precise arrangement of atoms and stereochemistry. mdpi.com

In cannabinoid research, NMR is essential for characterizing synthesized reference standards of metabolites like this compound. mdpi.com The ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. For example, spectroscopic data can confirm the position of the double bond in the delta-8 position and the presence of the carboxylic acid group at the C-11 position. mdpi.comgoogle.com The availability of these well-characterized standards is a prerequisite for the development and validation of the chromatographic and mass spectrometric methods used in routine analysis. researchgate.net

Sample Preparation Strategies for Research Applications

The effective isolation and concentration of this compound from complex biological matrices like plasma, urine, and blood is a critical first step in its analysis. Several techniques are employed, each with specific advantages depending on the research application and the analytical instrument used.

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between two immiscible liquid phases. For THC metabolites, a common approach is to use a mixture of a nonpolar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) to extract the compounds from an acidified aqueous sample. oup.comnih.govmdpi.com For instance, a two-step LLE process has been described for the extraction of THC and its metabolites from blood serum, where the sample is first extracted with a hexane/ethyl acetate mixture. nih.gov A simple liquid-liquid extraction has also been successfully used for the estimation of delta(8)-THC and its carboxylic acid metabolite in plasma, demonstrating good recovery. nih.govresearchgate.net

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. sigmaaldrich.com This technique utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte of interest from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. Supported liquid extraction (SLE) is a variation of SPE that combines the principles of LLE with the convenience of a solid support, eliminating issues like emulsion formation. chromatographyonline.comlcms.cz SPE has been successfully applied to the extraction of various cannabinoids, including THC and its metabolites, from whole blood and plasma. oup.com

Hydrolysis of Glucuronide Conjugates: In many biological samples, particularly urine, this compound exists as a glucuronide conjugate to increase its water solubility for excretion. lcms.czfaa.gov To analyze the total concentration of the metabolite, a hydrolysis step is necessary to cleave the glucuronic acid moiety. This is typically achieved through enzymatic hydrolysis using β-glucuronidase or through alkaline hydrolysis. faa.govnih.govresearchgate.net The choice of hydrolysis method can significantly impact the measured concentration of the analyte, with studies showing that a combination of enzymatic and alkaline hydrolysis can maximize the recovery of different cannabinoid glucuronides. nih.gov For instance, enzymatic hydrolysis is effective for THC-glucuronide, while alkaline hydrolysis is more sensitive for THCCOOH-glucuronide. nih.gov

Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often required to increase the volatility and thermal stability of polar analytes like this compound. sigmaaldrich.comresearchgate.net This process involves chemically modifying the analyte, typically by converting polar functional groups like carboxylic acids and hydroxyls into less polar derivatives. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique for cannabinoids. mdpi.comsigmaaldrich.comnih.govnih.gov Derivatization can also be performed directly on the SPME fiber after extraction. sigmaaldrich.com

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Common Solvents/Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Hexane, Ethyl Acetate, Isobutanol. oup.com | Simple, cost-effective. | Can be labor-intensive, potential for emulsion formation. |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. | Methanol, Acetonitrile, Dichloromethane. chromatographyonline.com | High recovery, clean extracts, automation-friendly. sigmaaldrich.comchromatographyonline.com | Higher cost of consumables. |

| Enzymatic Hydrolysis | Cleavage of glucuronide bond by β-glucuronidase. | β-glucuronidase from E. coli or Helix pomatia. faa.govnih.gov | Specific for glucuronide conjugates. | Enzyme activity can be matrix-dependent. nih.govnih.gov |

| Alkaline Hydrolysis | Chemical cleavage of ester-linked glucuronides. | Sodium hydroxide, Potassium hydroxide. researchgate.net | Cost-effective, efficient for carboxylated metabolites. researchgate.net | Can degrade some analytes. |

| Derivatization (for GC-MS) | Chemical modification to increase volatility. | MSTFA, BSTFA. mdpi.comsigmaaldrich.com | Improves chromatographic performance and sensitivity. researchgate.net | Adds an extra step to the workflow. |

Validation of Analytical Methods for Research Purposes

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For research on this compound, a thoroughly validated method provides confidence in the accuracy and reliability of the obtained data. Key validation parameters are assessed according to established guidelines. frontiersin.orgresearchgate.net

Linearity and Range: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. researchgate.netoup.com Calibration curves are generated by analyzing standards at multiple concentration levels. nih.gov For example, a validated LC-MS/MS method for THC and its metabolites demonstrated linearity from 0.5 to 50 µg/L for THC and from 1.1 to 100 µg/L for THC-COOH. oup.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. frontiersin.orgnih.gov Accuracy is often expressed as a percentage of recovery, while precision is typically reported as the relative standard deviation (RSD). Both are assessed at different concentration levels (quality control samples) and on different days (intra-day and inter-day precision). nih.govnih.gov For instance, a validated method for cannabinoids reported inter-day analytical bias and imprecision to be within ±15%. frontiersin.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.govoup.com These are crucial parameters for detecting low levels of this compound in biological samples. A sensitive LC-MS method for delta(8)-THC and its metabolite reported a lower limit of quantification (LLOQ) of 7.26 nM for 11-nor-delta(8)-THC-9-COOH. nih.gov

Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other cannabinoids or endogenous matrix components. oatext.com Specificity ensures that the signal measured is solely from the analyte of interest. This is particularly important due to the structural similarity between this compound and other cannabinoid metabolites. vulcanchem.com Chromatographic separation and mass spectrometric detection are key to achieving high selectivity. oatext.com

Recovery: This parameter assesses the efficiency of the extraction process by comparing the amount of analyte in the final extract to the initial amount in the sample. nih.gov High and consistent recovery is desirable for accurate quantification. Studies have reported recovery rates for THC metabolites ranging from approximately 80% to over 90% using various extraction methods. nih.govnih.gov

Matrix Effect: In LC-MS analysis, components of the biological matrix can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate results. The matrix effect is evaluated to ensure that the sample matrix does not interfere with the quantification of this compound.

Stability: The stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage) is evaluated to ensure that the sample integrity is maintained from collection to analysis. frontiersin.org

Table 2: Key Validation Parameters for Analytical Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.99. nih.gov |

| Accuracy | Closeness of measured value to true value. | Within ±15% of the nominal value (±20% at LOQ). frontiersin.orgnih.gov |

| Precision | Agreement between replicate measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). frontiersin.orgoup.com |

| LOD/LOQ | Lowest detectable/quantifiable concentration. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Selectivity | Ability to measure analyte in the presence of other components. | No significant interfering peaks at the analyte's retention time. |

| Recovery | Efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |

| Matrix Effect | Influence of matrix components on analyte signal. | Assessed to ensure no significant suppression or enhancement. |

| Stability | Analyte stability under various storage conditions. | Analyte concentration remains within acceptable limits. |

Pharmacological and Mechanistic Investigations of Delta 8 Thc 11 Oic Acid Preclinical Focus

Receptor Binding Studies and Affinities

The interaction of delta(8)-THC-11-oic acid with various receptors is a key area of research to understand its biological activity.

Cannabinoid Receptor (CB1 and CB2) Interactions

This compound exhibits a significantly different binding profile for cannabinoid receptors compared to its precursor, delta(8)-THC. While delta(8)-THC is a partial agonist at both CB1 and CB2 receptors, its metabolite, this compound, generally shows little to no significant binding affinity for these receptors. vulcanchem.comrealmofcaring.org This lack of affinity for CB1 receptors is consistent with its non-psychoactive nature. nih.gov

Some studies have explored synthetic derivatives of this compound to enhance receptor interaction. For instance, the synthetic analogue ajulemic acid ((6aR,10aR)-3-(1′,1′-dimethylheptyl)-Δ8-tetrahydrocannabinol-9-carboxylic acid) demonstrates a notable increase in affinity for the CB2 receptor compared to the CB1 receptor. google.com

Cannabinoid Receptor Binding Profile

| Compound | CB1 Receptor Affinity | CB2 Receptor Affinity | Activity |

|---|---|---|---|

| delta(8)-THC | Partial Agonist | Partial Agonist | Psychoactive |

| This compound | Low to negligible | Low to negligible | Non-psychoactive |

| Ajulemic Acid (synthetic analog) | Lower affinity | Higher affinity (relative to CB1) | Non-psychoactive, Anti-inflammatory |

Exploration of Other Potential Molecular Targets

Research suggests that the biological activities of this compound and its analogs may be mediated by targets other than the classic cannabinoid receptors. One area of investigation has been its interaction with transient receptor potential (TRP) channels. frontiersin.org Additionally, some studies have pointed towards the involvement of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, in the anti-inflammatory actions of related compounds. mdpi.com The analgesic effects of a synthetic analog of this compound have been reported, suggesting a mechanism that may not involve direct cannabimimetic activity. nih.gov

Enzyme Modulation and Inhibition Studies

The interaction of this compound with various enzymes is crucial for understanding its metabolic fate and potential drug-drug interactions.

Interactions with Endocannabinoid System Enzymes

The endocannabinoid system (ECS) comprises cannabinoid receptors, endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation. wikipedia.org While this compound has weak affinity for cannabinoid receptors, its potential to modulate the enzymes of the ECS has been a subject of interest. Studies on related cannabinoid acids have shown inhibitory effects on enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), which are responsible for the breakdown of endocannabinoids. mdpi.com For example, some research indicates that cannabinoid acids can inhibit the activity of endocannabinoid-metabolizing enzymes. frontiersin.org However, specific data on the direct and potent inhibition of these enzymes by this compound is still limited.

Effects on Cytochrome P450 Enzymes

Cytochrome P450 (CYP450) enzymes are central to the metabolism of delta(8)-THC, leading to the formation of its hydroxylated intermediate, 11-hydroxy-delta(8)-THC, and subsequently this compound. wikipedia.orgresearchgate.net The primary enzymes involved in the initial hydroxylation of delta(8)-THC are CYP2C9 and CYP3A4. nih.gov

Further oxidation of 11-oxo-delta(8)-THC to this compound is also catalyzed by CYP450 enzymes. nih.gov Studies in rats have identified CYP2C11 as a major contributor to this conversion. nih.gov In humans, CYP2C9 and CYP3A4 are considered the main enzymes responsible for the metabolism of cannabinoids. nih.govd-nb.info

There is evidence that cannabinoid metabolites can inhibit certain CYP450 enzymes. For instance, the glucuronide conjugate of the analogous delta(9)-THC-COOH has been shown to inhibit CYP2B6, CYP2C9, and CYP2D6 in vitro. acs.org This raises the possibility that this compound or its conjugates could also modulate the activity of these enzymes, potentially leading to drug-drug interactions.

Key Cytochrome P450 Enzymes in delta(8)-THC Metabolism

| Metabolic Step | Primary Enzymes Involved | Species Studied |

|---|---|---|

| delta(8)-THC → 11-hydroxy-delta(8)-THC | CYP2C9, CYP3A4 | Human |

| 11-oxo-delta(8)-THC → this compound | CYP2C11 | Rat |

| General Cannabinoid Metabolism | CYP2C9, CYP3A4 | Human |

In Vitro Cellular Assays for Biological Activity

In vitro cellular assays have been employed to investigate the biological effects of this compound at the cellular level. These studies have provided insights into its potential anti-inflammatory and analgesic properties. For example, related cannabinoid acids have been shown to inhibit the production of pro-inflammatory eicosanoids, such as prostaglandins, by inhibiting cyclooxygenase (COX) enzymes. cannabis-med.org

A synthetic analog of this compound, ajulemic acid, has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2). realmofcaring.orgnih.gov Further studies have reported that cannabinoid acids can inhibit leukocyte adhesion, a key process in the inflammatory response. nih.gov These findings from cellular assays suggest that the therapeutic potential of this compound and its derivatives may be linked to their ability to modulate inflammatory pathways. vulcanchem.com

Receptor Activation and Signaling Pathway Research

This compound, also known as 11-nor-delta(8)-tetrahydrocannabinol-9-carboxylic acid, is the primary non-psychoactive metabolite of delta(8)-THC. nih.gov Its pharmacological activity, particularly its interaction with cannabinoid receptors, is a subject of ongoing research. Unlike its parent compound, delta(8)-THC, which is a partial agonist at both CB1 and CB2 receptors, this compound is generally considered to be inactive in terms of psychoactive effects. nih.govmdpi.com

Research indicates that the carboxylic acid functional group significantly alters the compound's binding affinity and efficacy at cannabinoid receptors compared to delta(8)-THC. vulcanchem.com While delta(8)-THC itself has a lower potency than delta(9)-THC, its metabolite, this compound, demonstrates an even more considerable reduction in affinity for CB1 and CB2 receptors. vulcanchem.compreprints.org

Some studies on the structurally similar delta(9)-THC-11-oic acid suggest that while it lacks significant psychoactive properties, it may still modulate the effects of THC and possess anti-inflammatory and analgesic properties through mechanisms that may not directly involve high-affinity CB1/CB2 receptor agonism. wikipedia.org Transcriptomic studies on SH-SY5Y human neuroblastoma cells have shown that delta(8)-THC can upregulate genes involved in the glutamatergic signaling pathway, including those for AMPA and NMDA receptors, and may have an inhibitory effect on acetylcholine (B1216132) binding. mdpi.com However, direct research into the specific signaling pathways activated by this compound is limited.

A study on ajulemic acid, a synthetic analog of this compound with a dimethylheptyl side chain, revealed a higher affinity for the CB2 receptor compared to the CB1 receptor. google.com This suggests that modifications to the side chain of this compound can significantly influence receptor selectivity and affinity. google.com

Table 1: Receptor Binding Affinity Data

| Compound | Receptor | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| Delta(8)-THC | CB1 | 78 ± 5 | thewercshop.com |

| CB2 | 12 ± 2 | thewercshop.com | |

| Delta(9)-THC | CB1 | 18 ± 4 | thewercshop.com |

| CB2 | 42 ± 9 | thewercshop.com |

Cellular Uptake and Efflux Mechanisms

The cellular transport of this compound is influenced by its physicochemical properties, particularly its increased polarity due to the carboxylic acid group. This structural feature affects its ability to cross cell membranes. vulcanchem.com

Studies on the closely related delta(9)-THC-COOH have provided insights into the potential transport mechanisms. Research using Madin-Darby canine kidney (MDCK) II cells overexpressing human P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) found that THC-COOH is a weak substrate of BCRP. nih.gov The efflux ratio of THC-COOH in MDCKII-BCRP cells was 1.6, which was significantly reduced by a BCRP inhibitor. nih.gov This suggests that BCRP may play a role in the efflux of THC-COOH from cells. nih.gov In contrast, THC, 11-OH-THC, and THC-COOH were not found to be substrates of P-gp. nih.gov

The high lipophilicity of THC allows it to accumulate in fatty tissues, from which it and its metabolites are slowly released. cambridge.org While THC-COOH is less lipophilic than THC, its prolonged presence in the body suggests it is also subject to sequestration and slow release. wikipedia.orgroyalqueenseeds.com The mammary cell is permeable to lipid-soluble compounds, and cannabinoids like THC can accumulate in breast milk. mdpi.com

In Vivo Preclinical Models for Mechanistic Exploration

Animal models are crucial for understanding the in vivo mechanisms of action of this compound. While direct studies on this specific metabolite are not abundant, research on its parent compound and related metabolites provides a basis for mechanistic exploration.

Pharmacodynamic Studies in Animal Models (focus on mechanism, not effect)

The pharmacodynamic profile of delta(8)-THC in animal models indicates it acts as a partial agonist of CB1 and CB2 receptors, with about half the potency of delta(9)-THC. wikipedia.org Animal studies show that delta(8)-THC's central effects are mediated by binding to cannabinoid receptors in various brain regions. wikipedia.org

The metabolism of delta(8)-THC to this compound is a key pharmacodynamic process. In guinea pigs, pharmacokinetic studies have been conducted to determine the plasma concentrations of delta(8)-THC and its metabolite, delta(8)-THC-COOH. nih.govpreprints.org In rats, delta(8)-THC has been shown to reduce lever-pressing behavior through the activation of the arachidonic acid cascade, leading to increased prostaglandin (B15479496) E2 production in the brain via the CB1 receptor. nih.gov Further studies in rats indicated that this behavioral suppression is mediated by the activation of the prostanoid EP3 receptor. nih.gov

The structural similarity in metabolism between delta(8)-THC and delta(9)-THC suggests that insights from delta(9)-THC-COOH studies may be relevant. oup.com For instance, delta(9)-THC-COOH, while non-psychoactive, has been shown to moderate the effects of THC itself in animal models, potentially explaining differences in subjective effects between occasional and regular users. wikipedia.org

Brain Penetration and Distribution Research in Animal Models

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its central nervous system activity. The addition of a carboxylic acid group to form this compound significantly increases its polarity, which is expected to limit its penetration into the brain. uniupo.it

Animal studies with delta(8)-THC show that it exerts its central effects by binding to cannabinoid receptors in brain regions such as the cerebral cortex, thalamus, basal ganglia, hippocampus, and cerebellum. wikipedia.org However, its metabolite, this compound, is generally considered unable to cross the blood-brain barrier effectively due to its higher polarity. uniupo.it

Research on the distribution of the more extensively studied delta(9)-THC and its metabolites supports this. While THC readily distributes to the brain, its carboxylated metabolite, THC-COOH, has very limited brain penetration. nih.gov This lack of significant brain uptake is a key reason for the non-psychoactive nature of THC-COOH.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, the key structural features determining its activity are the tricyclic dibenzopyran core, the alkyl side chain, and the C11-oic acid group.

The presence of the carboxylic acid at the C11 position dramatically reduces the affinity and efficacy at CB1 and CB2 receptors compared to the parent compound, delta(8)-THC. vulcanchem.com This is a consistent finding across cannabinoid acids. wikipedia.org

However, modifications to other parts of the molecule can still modulate activity. For example, the synthetic analog ajulemic acid ((6aR,10aR)-3-(1′,1′-dimethylheptyl)-Δ8-tetrahydrocannabinol-9-carboxylic acid) demonstrates that altering the side chain can significantly impact receptor affinity and selectivity. google.com Ajulemic acid shows a greater affinity for the CB2 receptor over the CB1 receptor. google.com

Studies on various side-chain analogs of delta(8)-THC have revealed that both the length and composition of the side chain are critical for receptor binding and efficacy. nih.gov For instance, the inclusion of a dimethylheptyl (DMH) side-chain is a known strategy to enhance affinity and efficacy at cannabinoid receptors. nih.gov

Table 2: SAR Insights for delta(8)-THC Analogs

| Structural Modification | Effect on Activity | Source |

|---|---|---|

| C11-oic acid group | Decreased CB1/CB2 affinity and efficacy | vulcanchem.com |

| Dimethylheptyl side chain | Increased receptor affinity and efficacy | google.comnih.gov |

Synthetic Chemistry and Derivatization Strategies for Delta 8 Thc 11 Oic Acid Research

Laboratory Synthesis Pathways for Research Standards

The creation of pure delta(8)-THC-11-oic acid research standards is fundamental for accurate analytical and pharmacological investigations. Several synthetic routes have been developed to achieve this.

A common strategy begins with the acid-catalyzed isomerization of cannabidiol (B1668261) (CBD) to yield delta(8)-THC as a primary product. wikipedia.orgoup.com This reaction can be facilitated by various Brønsted or Lewis acids such as p-toluenesulfonic acid or boron trifluoride etherate. wikipedia.orggoogle.com The resulting delta(8)-THC can then undergo oxidation to introduce the carboxylic acid functionality at the C-11 position.

One documented method involves a multi-step process starting from commercially available materials. For instance, a tricyclic cannabinoid skeleton can be prepared through the acid-catalyzed condensation of p-menthadienol and olivetol (B132274) or its analogs. vulcanchem.com Key steps in the synthesis of this compound from a suitable THC precursor often include:

Protection of the phenolic hydroxyl group: This is often done using a protecting group like tert-butyldimethylsilyl (TBS) to prevent unwanted side reactions. vulcanchem.com

Allylic oxidation: A crucial step to introduce an oxygen functional group at the C-11 position. Reagents like selenium dioxide (SeO₂) are employed for this purpose, which can lead to the formation of an aldehyde. vulcanchem.comresearchgate.net

Oxidation to the carboxylic acid: The aldehyde formed in the previous step is then oxidized to the corresponding carboxylic acid.

Another approach involves the direct oxidation of delta(8)-THC. In mouse liver microsomes, cytochrome P450 enzymes, specifically from the CYP2C subfamily, have been shown to catalyze the three-step oxidation of delta(8)-THC to this compound. researchgate.net This biological pathway can be mimicked in the laboratory using appropriate oxidizing agents.

The synthesis of methyl-delta-8-THC-11-oic acid has been achieved through the condensation of orcinol (B57675) and (1S)-cis-verbenol, followed by metabolic conversion in mice, where it was identified as the major metabolite. capes.gov.br

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Role in Synthesis |

|---|---|

| p-Toluenesulfonic acid | Catalyst for isomerization of CBD to delta(8)-THC |

| Boron trifluoride etherate | Lewis acid catalyst for cyclization reactions |

| Selenium dioxide (SeO₂) | Reagent for allylic oxidation at the C-11 position |

| tert-Butyldimethylsilyl (TBS) chloride | Protecting agent for phenolic hydroxyl groups |

| Lithium aluminum hydride (LiAlH₄) | Reducing agent, for example, to convert a pivalate (B1233124) ester to an alcohol |

Preparation of Isotopic Analogs for Metabolic and Analytical Research

Isotopically labeled standards are indispensable for quantitative analysis using mass spectrometry (MS) and for tracing metabolic pathways. Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are the most commonly used isotopes in this context.

Deuterated analogs of this compound, such as (-)-11-nor-9-carboxy-Δ⁸-THC-d₃, are commercially available and serve as internal standards for GC-MS or LC-MS quantification. caymanchem.com The presence of deuterium allows for the differentiation between the analyte and the internal standard, correcting for variations during sample preparation and analysis. dntb.gov.ua

The synthesis of these labeled compounds often follows similar pathways to their unlabeled counterparts, but with the introduction of isotopically labeled starting materials or reagents at a strategic point in the synthesis. For example, the synthesis of [¹³C₄]-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol has been developed starting from [¹³C₄]-olivetol, a strategy that could be adapted for the delta(8) isomer. researchgate.net

Deuterium labeling has also been instrumental in elucidating the fragmentation patterns of cannabinoids in mass spectrometry, which aids in structure determination of metabolites. future4200.com For instance, by administering a deuterated drug to an animal, the resulting metabolites will contain the deuterium label, allowing for their confident identification in complex biological matrices. future4200.com

Table 2: Examples of Isotopic Analogs and Their Applications

| Isotopic Analog | Application |

|---|---|

| (-)-11-nor-9-carboxy-Δ⁸-THC-d₃ | Internal standard for GC-MS and LC-MS quantification. caymanchem.com |

| [¹³C₄]-11-nor-9-carboxy-Δ⁹-THC | Potential precursor for labeled delta(8) analog synthesis; minimizes ion suppression effects in LC-MS/MS. researchgate.net |

Chemical Modifications and Derivatizations for Enhanced Research Utility

Chemical modifications and derivatizations of this compound and its precursors are employed to enhance their analytical detectability and to explore structure-activity relationships.

For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of the cannabinoids, which contain polar functional groups. nih.gov Common derivatization techniques include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Methylation: This technique can be used to convert the carboxylic acid to its methyl ester, improving its chromatographic properties. dntb.gov.ua

Pentafluoropropionyl (PFP) derivatization: This method can be used to enhance the sensitivity of detection by electron-capture detection (ECD) in GC. colostate.edu

These derivatizations not only improve chromatographic performance but also produce characteristic mass spectral fragmentation patterns that aid in structural confirmation.

Furthermore, structural modifications to the this compound molecule itself have been investigated to explore potential therapeutic applications. For example, the synthetic analog CT-3 (1',1'-Dimethylheptyl-delta-8-tetrahydrocannabinol-11-oic acid) has been studied for its anti-inflammatory and analgesic properties. vulcanchem.com Such modifications aim to enhance desired pharmacological effects while potentially reducing unwanted side effects.

Stereochemical Considerations in Synthesis and Research

The stereochemistry of cannabinoids is a critical factor influencing their pharmacological activity. The delta(8)-THC molecule possesses two chiral centers at C-6a and C-10a, leading to the naturally occurring (-)-trans isomer.

Stereospecific synthesis is crucial to obtain the desired enantiomer. A stereospecific synthesis of delta(8)-THC from olivetol and verbenol (B1206271) was reported as early as 1967. wikipedia.org The stereochemistry of the starting materials and the reaction conditions dictate the stereochemical outcome of the final product. For example, catalytic hydrogenation of both delta(8)-THC and delta(9)-THC yields products with identical stereochemistry, confirming their relationship. preprints.orgnih.gov

The biological activity of cannabinoids is highly stereospecific. Studies on the enantiomers of 11-OH-delta(8)-THC-dimethylheptyl, a derivative of a delta(8)-THC metabolite, demonstrated that the (-)-enantiomer was significantly more potent in binding to the cannabinoid receptor and inhibiting adenylate cyclase than the (+)-enantiomer, with potency ratios exceeding 1000. nih.gov This highlights the importance of controlling stereochemistry during synthesis for pharmacological research.

During the analysis of metabolites, it is also important to consider the stereochemistry of hydroxyl groups introduced during metabolism. For example, in the metabolism of delta-9-THC, hydroxylation can occur at the 8-alpha or 8-beta positions, and the relative amounts of these stereoisomers can be species-dependent. future4200.com Similar considerations apply to the metabolites of delta(8)-THC.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| delta(8)-Tetrahydrocannabinol-11-oic acid |

| This compound |

| delta(8)-Tetrahydrocannabinol |

| delta(8)-THC |

| Cannabidiol (CBD) |

| p-Toluenesulfonic acid |

| Boron trifluoride etherate |

| p-Menthadienol |

| Olivetol |

| tert-Butyldimethylsilyl (TBS) |

| Selenium dioxide (SeO₂) |

| Methyl-delta-8-THC-11-oic acid |

| Orcinol |

| (1S)-cis-Verbenol |

| (-)-11-nor-9-carboxy-Δ⁸-THC-d₃ |

| [¹³C₄]-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol |

| [¹³C₄]-Olivetol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Trimethylsilyl (TMS) |

| 1',1'-Dimethylheptyl-delta-8-tetrahydrocannabinol-11-oic acid (CT-3) |

| 11-OH-delta(8)-THC-dimethylheptyl |

| delta(9)-Tetrahydrocannabinol |

Comparative Research of Delta 8 Thc 11 Oic Acid with Other Cannabinoids and Metabolites

Comparison of Metabolic Fate with delta(9)-THC-11-oic Acid

The metabolic pathways of delta(8)-THC and delta(9)-tetrahydrocannabinol (delta(9)-THC) are strikingly similar, leading to the formation of their respective carboxylic acid metabolites. mdpi.compreprints.org In humans, both delta(8)-THC and delta(9)-THC are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. wikipedia.org The initial step involves hydroxylation to form active intermediate metabolites, 11-hydroxy-delta(8)-THC and 11-hydroxy-delta(9)-THC, respectively. mdpi.comnih.gov Subsequently, these hydroxy metabolites are further oxidized to their corresponding carboxylic acid forms: delta(8)-THC-11-oic acid and delta(9)-THC-11-oic acid. mdpi.com This final metabolite is considered non-psychoactive. preprints.orgnih.gov

The primary enzymes involved in the metabolism of delta(9)-THC are CYP2C9 and CYP3A4. wikipedia.org Similarly, delta(8)-THC metabolism to its 11-hydroxy metabolite is significantly mediated by the CYP2C subfamily, with CYP2C9 playing a primary role in humans. oup.comoup.comresearchgate.net

| Feature | delta(8)-THC | delta(9)-THC |

|---|---|---|

| Parent Compound | Delta-8-tetrahydrocannabinol (B88935) | Delta-9-tetrahydrocannabinol |

| Primary Site of Metabolism | Liver preprints.org | Liver wikipedia.orgnih.gov |

| Key Metabolic Enzymes | CYP2C9, CYP3A4 oup.comoup.com | CYP2C9, CYP3A4 wikipedia.org |

| Active Intermediate Metabolite | 11-hydroxy-delta(8)-THC mdpi.comnih.gov | 11-hydroxy-delta(9)-THC wikipedia.orgnih.gov |

| Terminal Carboxylic Acid Metabolite | This compound mdpi.com | delta(9)-THC-11-oic acid wikipedia.orgnih.gov |

| Excretion Form | Glucuronide conjugate mdpi.comnih.gov | Glucuronide conjugate nih.gov |

| Primary Excretion Routes | Urine and feces mdpi.comnih.gov | Urine and feces nih.gov |

Differential Biological Activity and Receptor Interactions Compared to Parent delta(8)-THC and Related Metabolites

This compound is generally considered to be a non-psychoactive metabolite, a characteristic it shares with delta(9)-THC-11-oic acid. preprints.orgnih.gov This is in stark contrast to their parent compounds, delta(8)-THC and delta(9)-THC, and their hydroxylated intermediates, which are psychoactive. mdpi.comnih.gov

In contrast, the addition of the carboxylic acid group in this compound significantly alters its pharmacological profile, leading to a loss of cannabimimetic activity. nih.gov However, research into synthetic derivatives of this compound has suggested potential for other biological activities, such as analgesic effects, without the typical psychoactive properties of THC. nih.gov For instance, a synthetic derivative, 1',1' dimethylheptyl-delta(8)-THC-11-oic acid (CT3), has demonstrated analgesic properties in animal models. nih.gov This suggests that while this compound itself may be inactive at cannabinoid receptors in a manner similar to THC, its core structure could be a scaffold for developing novel therapeutics.

| Compound | Psychoactivity | Primary Receptor Interaction | Notable Research Findings |

|---|---|---|---|

| delta(8)-THC | Yes, but less potent than delta(9)-THC mdpi.comnih.gov | Partial agonist at CB1 and CB2 receptors mdpi.compreprints.org | Reported to have about 75% the psychoactivity of delta(9)-THC. mdpi.comnih.gov |

| 11-hydroxy-delta(8)-THC | Yes mdpi.comnih.gov | Likely active at cannabinoid receptors | An active metabolite that contributes to the overall pharmacological effect. mdpi.comnih.gov |

| This compound | No preprints.orgnih.gov | Lacks significant cannabimimetic activity nih.gov | Its synthetic derivatives have shown potential for analgesic effects. nih.gov |

| delta(9)-THC | Yes mdpi.com | Partial agonist at CB1 and CB2 receptors nih.gov | The primary psychoactive component of cannabis. mdpi.com |

| 11-hydroxy-delta(9)-THC | Yes wikipedia.orgnih.gov | Active at cannabinoid receptors wikipedia.org | A potent, psychoactive metabolite. wikipedia.org |

| delta(9)-THC-11-oic acid | No wikipedia.org | Inactive metabolite wikipedia.org | Primary urinary marker for cannabis use. testcatalog.org |

Analytical Challenges and Advantages in Differentiating this compound from Similar Compounds

The structural similarity between this compound and delta(9)-THC-11-oic acid presents significant analytical challenges, particularly in forensic and clinical toxicology. restek.comresearchgate.net Distinguishing between these isomers is crucial for accurately interpreting drug tests, especially with the increasing availability of delta(8)-THC products. nih.govrestek.com

Standard immunoassays used for initial drug screening may exhibit cross-reactivity between the two isomers, leading to potential false positives for delta(9)-THC use when only delta(8)-THC has been consumed. oup.com Therefore, more sophisticated and specific confirmatory methods are required.

Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are essential for the definitive identification and quantification of these isomers. nih.govrestek.comjst.go.jp Chromatographic separation is the key to distinguishing between the two compounds. restek.com Various chromatographic columns and methods have been developed to achieve baseline separation of delta(8)-THC-COOH and delta(9)-THC-COOH, allowing for their individual quantification. mdpi.comrestek.comjst.go.jp For instance, the use of specific columns like a Raptor FluoroPhenyl has been shown to effectively resolve these isomeric pairs. restek.com

The advantage of these advanced methods lies in their high selectivity and sensitivity, which enables forensic toxicology laboratories to unambiguously identify the specific THC isomer consumed, thus avoiding misinterpretation of results. restek.comnih.gov The development of methods that can simultaneously analyze for both delta-8 and delta-9 THC and their respective metabolites is a significant advancement in forensic toxicology. restek.comjst.go.jp

Implications for Understanding Cannabinoid Pharmacology and Metabolism in Research Contexts

The study of this compound and its comparison with related compounds has several important implications for cannabinoid research. Firstly, it underscores the subtle yet significant impact of molecular structure on biological activity. preprints.org The minor shift in the double bond position between delta(8)-THC and delta(9)-THC leads to differences in potency and potentially in their metabolic profiles, which warrants further investigation. mdpi.comnih.gov

Secondly, the existence and increasing use of delta(8)-THC products necessitate a deeper understanding of its full metabolic profile and the pharmacological activities of its metabolites. nih.govrestek.com This knowledge is crucial for both clinical and forensic purposes, as well as for informing public health and regulatory policies. nih.govnih.gov

Furthermore, the challenges in analytically differentiating between delta(8)-THC and delta(9)-THC metabolites highlight the need for continued development and validation of advanced analytical methods in forensic toxicology. restek.comresearchgate.net The ability to accurately distinguish between these isomers is paramount for the correct interpretation of drug testing results.

Finally, the exploration of synthetic derivatives of this compound for potential therapeutic applications, such as analgesia without psychoactivity, opens up new avenues for drug discovery and development within the cannabinoid field. nih.gov This research could lead to the creation of novel medicines that harness the therapeutic potential of cannabinoids while minimizing unwanted side effects.

Future Directions and Emerging Research Avenues for Delta 8 Thc 11 Oic Acid

Advanced Computational Modeling in Metabolic and Pharmacological Research

Advanced computational modeling is set to revolutionize our understanding of delta(8)-THC-11-oic acid's interaction with biological systems. These in silico methods offer a powerful lens through which to predict and analyze the compound's metabolic fate and pharmacological effects with a high degree of precision.

Key Applications of Computational Modeling:

Predicting Metabolic Pathways: Computational models can simulate the enzymatic processes involved in the metabolism of delta(8)-THC. By modeling the interactions between delta(8)-THC and key metabolic enzymes, such as cytochrome P450 (CYP) isoforms like CYP2C9, researchers can predict the formation of 11-hydroxy-delta(8)-THC and its subsequent oxidation to this compound. oup.comresearchgate.net This can help in identifying potential drug-drug interactions and individual variabilities in metabolism.

Elucidating Receptor Binding and Activity: Molecular docking and dynamics simulations can provide detailed insights into how this compound interacts with various receptors. Unlike its parent compound, which is a partial agonist at CB1 and CB2 receptors, the carboxylic acid metabolite is thought to have a different pharmacological profile. vulcanchem.commdpi.com Computational studies can help to clarify its binding affinity and functional activity at cannabinoid receptors and other potential targets, potentially explaining its non-psychoactive nature.

Designing Novel Analogs: By understanding the structure-activity relationships of this compound, computational chemistry can guide the design of new synthetic analogs with enhanced therapeutic properties. For instance, modifications to the molecule could optimize its analgesic or anti-inflammatory effects while minimizing any unwanted side effects. vulcanchem.com The development of ajulemic acid (AJA), a synthetic analog of a THC metabolite, serves as a precedent for this approach, demonstrating improved anti-inflammatory and analgesic properties with reduced psychotropic activity. vulcanchem.com

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding